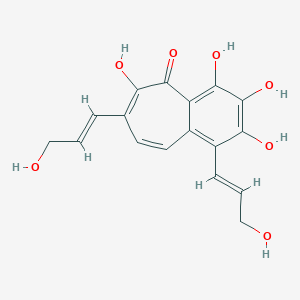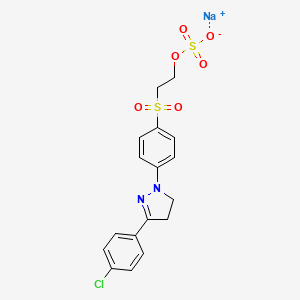
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thienylamine core, substituted with a hydroxyphenylthio group and dimethylamine functionality. The hemioxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate typically involves multi-step organic reactions. One common approach is the asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using recombinant carbonyl reductases . The reaction conditions often involve the use of NADPH-dependent carbonyl reductase and glucose dehydrogenase to achieve high yield and enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the biocatalytic system to enhance reaction efficiency. The use of fusion enzymes, such as CR2-L-GDH, has been shown to improve cofactor regeneration and catalytic efficiency, resulting in higher yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group in the precursor can be reduced to form the corresponding alcohol.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral drugs and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and solubility make it suitable for use in industrial processes, including the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include the inhibition of serotonin and norepinephrine reuptake, which contributes to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine: A key intermediate in the synthesis of duloxetine.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Uniqueness
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is unique due to its specific substitution pattern and the presence of the hemioxalate salt form, which enhances its stability and solubility. This makes it particularly valuable in the synthesis of chiral drugs and other complex organic molecules.
Propriétés
Numéro CAS |
134478-66-3 |
|---|---|
Formule moléculaire |
C28H32N2O6S4 |
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
3-[2-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)9-13-12(6-7-16-13)17-11-5-3-4-10(15)8-11;3-1(4)2(5)6/h2*3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
JQJIDDDKVYSLFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


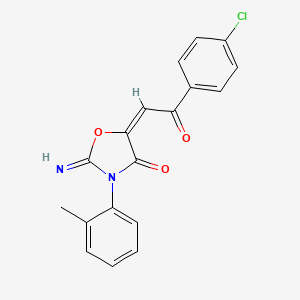
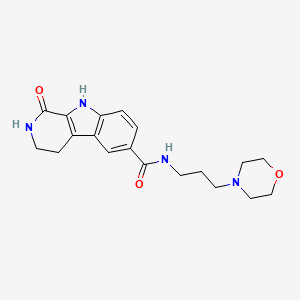

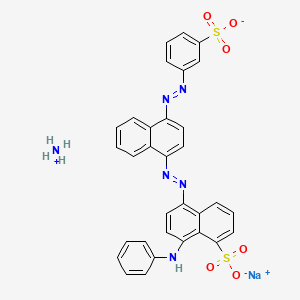
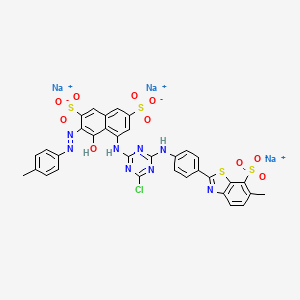
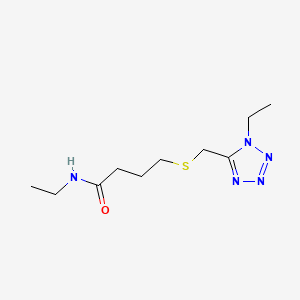

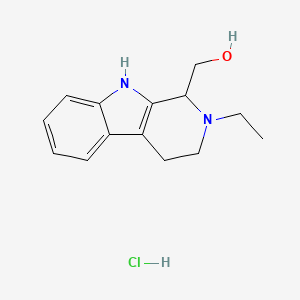

![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
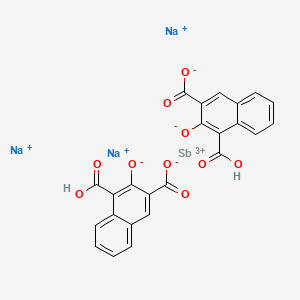
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
